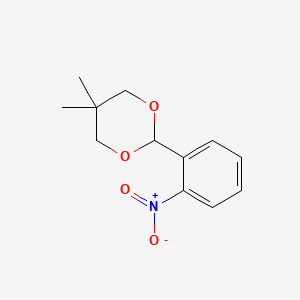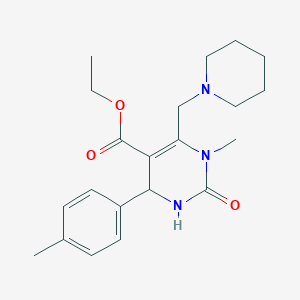![molecular formula C28H28N4O6S B15002828 {4-[4-(9H-fluoren-2-ylsulfonyl)piperazin-1-yl]-3-nitrophenyl}(morpholin-4-yl)methanone](/img/structure/B15002828.png)
{4-[4-(9H-fluoren-2-ylsulfonyl)piperazin-1-yl]-3-nitrophenyl}(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE is a complex organic compound that features a combination of fluorene, piperazine, nitrobenzoyl, and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 9H-fluorene-2-sulfonyl chloride with piperazine to form a sulfonylated piperazine intermediate. This intermediate is then reacted with 3-nitrobenzoyl chloride to introduce the nitrobenzoyl group. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient reactions. The purification process may involve techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the morpholine ring.
Scientific Research Applications
4-{4-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE involves its interaction with specific molecular targets. The sulfonyl and nitrobenzoyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine and morpholine rings may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
- 2-[4-(9H-Fluorene-2-sulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
Uniqueness
4-{4-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H28N4O6S |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
[4-[4-(9H-fluoren-2-ylsulfonyl)piperazin-1-yl]-3-nitrophenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C28H28N4O6S/c33-28(30-13-15-38-16-14-30)21-5-8-26(27(19-21)32(34)35)29-9-11-31(12-10-29)39(36,37)23-6-7-25-22(18-23)17-20-3-1-2-4-24(20)25/h1-8,18-19H,9-17H2 |
InChI Key |
ZILWKKVGEIBSAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-])S(=O)(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)-1,3-thiazol-2-amine](/img/structure/B15002750.png)
![N-(2-{2-[(3,4-dimethylphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-methoxybenzamide](/img/structure/B15002751.png)
![5'-Tert-butyl-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B15002754.png)
![1-[2-(2-fluorophenoxy)phenyl]-5-methyl-1H-tetrazole](/img/structure/B15002760.png)
![2-Propenamide, 3-(4-fluorophenyl)-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B15002769.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B15002779.png)
![7-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002783.png)
![1'-(4-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15002798.png)
![N-(2-{[(3-chlorophenoxy)acetyl]amino}ethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002800.png)
![(1S,5R)-N-(1,3-benzodioxol-5-yl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B15002804.png)
![3',5-Dimethyl-8'-nitro-6-sulfanylidene-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione](/img/structure/B15002814.png)


